5-Methyl-2-sulfamoylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

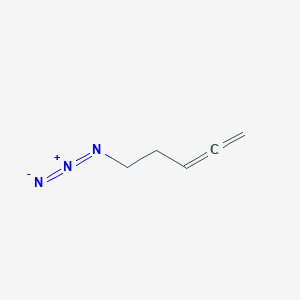

5-Methyl-2-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S . It has a molecular weight of 215.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-sulfamoylbenzoic acid consists of 23 bonds, including 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .Physical And Chemical Properties Analysis

5-Methyl-2-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 215.23 .Aplicaciones Científicas De Investigación

1. Biochemical Analysis

5-Methyl-2-sulfamoylbenzoic acid's derivatives have been utilized in biochemical analyses. For instance, Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid)) is a water-soluble aromatic disulfide that has been synthesized and shown to be useful for determining sulfhydryl groups in various biological materials, including blood. This showcases its application in studying biochemical reactions and interactions (Ellman, 1959).

2. Coordination Polymer Synthesis

Research into the synthesis, structure elucidation, and self-assembly of Co(II) complexes, including derivatives of 5-methyl-2-sulfamoylbenzoic acid, has been reported. These complexes show how the solvent used in the synthesis process can influence the formation of three-dimensional structures, highlighting its application in the field of material science and coordination chemistry (Pedireddi & Varughese, 2004).

3. Antitubercular Agent Development

A class of antituberculosis agents, 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles, has been developed, demonstrating promising in vitro activity against Mycobacterium tuberculosis. These compounds, derived from 5-methyl-2-sulfamoylbenzoic acid, exhibit selective antimycobacterial effects and low in vitro toxicity, marking their significance in medicinal chemistry and drug development (Karabanovich et al., 2016).

4. Corrosion Inhibition

In the study of corrosion inhibition, 1,3,4-oxadiazole derivatives, including those derived from 5-methyl-2-sulfamoylbenzoic acid, have been synthesized and tested for their effectiveness in protecting mild steel in sulphuric acid. This research is critical in materials science, specifically in understanding and preventing material degradation (Ammal et al., 2018).

5. Environmental Pollution Studies

Studies involving the adsorption of sulfonamides, including 5-methyl-2-sulfamoylbenzoic acid derivatives, to biochars have been conducted to understand the factors controlling their adsorption. This research is significant in environmental science, particularly in pollution control and remediation efforts (Xie et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

5-methyl-2-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAMMQSCJBWGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-sulfamoylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)

![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)

![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)